Anthraquinone-1,5-disulfonic Acid Disodium Salt

描述

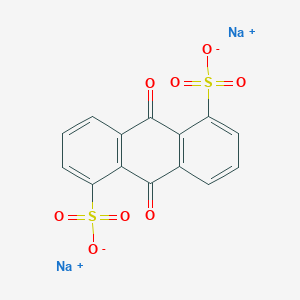

Anthraquinone-1,5-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C14H6Na2O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. This compound is known for its applications in various fields, including dye manufacturing, photochemistry, and as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Anthraquinone-1,5-disulfonic Acid Disodium Salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfur trioxide or oleum, leading to the formation of anthraquinone-1,5-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous extraction with water to separate it from insoluble impurities. The product is then recrystallized from hot water and dried under vacuum to obtain a pure form .

化学反应分析

Types of Reactions

Anthraquinone-1,5-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye manufacturing and organic synthesis .

科学研究应用

Applications in Electrochemistry

1. Redox Flow Batteries

Anthraquinone-1,5-disulfonic acid disodium salt is utilized as an electroactive species in redox flow batteries (RFBs). Its high solubility in aqueous solutions due to the sulfonate groups enhances the efficiency of these energy storage systems. For instance, when combined with other compounds like ferrocene derivatives, it can improve the overall voltage output of the battery systems .

Case Study : A study investigated the use of anthraquinones in RFBs, demonstrating that anthraquinone derivatives can replace toxic compounds traditionally used in these systems. The research highlighted that this compound contributes to safer and more efficient energy storage solutions .

Environmental Applications

2. Electron Shuttle in Bioremediation

this compound acts as an electron shuttle in anaerobic bioremediation processes. It enhances the reduction of pollutants such as methyl orange and DDT (dichloro-diphenyl-trichloroethane) by facilitating electron transfer among microbial communities.

Case Study : In a controlled experiment, the presence of anthraquinone-2-disulfonate (a related compound) significantly accelerated the reductive dechlorination of DDT. The study reported a reduction of DDT residues by up to 92% within 20 days, showcasing the potential for anthraquinone derivatives in environmental cleanup efforts .

Industrial Applications

3. Dye Manufacturing

Anthraquinone derivatives, including this compound, are essential intermediates in dye production. They are used to synthesize various dyes due to their stability and ability to form vibrant colors.

| Application Area | Description |

|---|---|

| Dye Production | Used as a precursor for synthetic dyes due to its stability and color properties. |

| Electrolytes in Batteries | Serves as an electrolyte component in redox flow batteries for enhanced performance. |

| Environmental Remediation | Functions as an electron shuttle in bioremediation processes for degrading pollutants. |

作用机制

The mechanism of action of Anthraquinone-1,5-disulfonic Acid Disodium Salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property makes it useful in photochemical applications and as a catalyst in various chemical reactions .

相似化合物的比较

Similar Compounds

- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt

- Anthraquinone-1,8-disulfonic acid disodium salt

- Anthraquinone-2-sulfonic acid sodium salt

Uniqueness

Anthraquinone-1,5-disulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific redox characteristics and solubility profiles .

生物活性

Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a sulfonated derivative of anthraquinone that has garnered interest for its various biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone with two sulfonic acid groups at the 1 and 5 positions. This structure enhances its solubility in water and contributes to its reactivity in biological systems. The compound is often used in dyeing processes and as an electron shuttle in environmental remediation.

1. Inhibition of Sulfide Production

Research indicates that anthraquinones, including AQDS, can inhibit sulfide production from sulfate-reducing bacteria (SRB). This property is particularly valuable in industrial applications where sulfide generation poses significant challenges, such as in oil wells. Studies have shown that AQDS can effectively reduce hydrogen sulfide (H2S) production by interfering with bacterial metabolism without adversely affecting higher life forms like plants and mammals .

2. Electron Shuttle in Reductive Processes

AQDS serves as an electron shuttle in anaerobic environments, facilitating the reduction of contaminants such as chlorinated compounds. In experiments involving the reductive dechlorination of DDT (dichloro-diphenyl-trichloroethane), AQDS demonstrated a significant increase in the degradation rates compared to controls without electron shuttles. The presence of AQDS enhanced microbial reduction processes by lowering the redox potential of the system, thereby promoting the conversion of Fe(III) to Fe(II) and accelerating contaminant degradation .

3. Antimicrobial Properties

While anthraquinones are generally not classified as antimicrobial agents, some studies have reported their inhibitory effects on specific Gram-positive bacteria. For instance, AQDS has shown activity against Bacillus species, suggesting potential applications in controlling bacterial growth in certain contexts . However, it is essential to note that the overall antimicrobial efficacy may vary based on concentration and environmental conditions.

Case Study 1: Inhibition of Sulfide Production

A series of laboratory experiments were conducted to assess the effectiveness of AQDS in inhibiting H2S production from various SRB strains. The results indicated a significant reduction in H2S levels when AQDS was present, highlighting its potential as a biocontrol agent in industrial settings. The specific mechanisms involved include interference with sulfate reduction pathways and inhibition of key enzymes involved in bacterial metabolism .

| Bacterial Strain | Control H2S Production (mg/L) | H2S Production with AQDS (mg/L) | % Reduction |

|---|---|---|---|

| Desulfovibrio desulfuricans | 150 | 30 | 80% |

| Bacillus subtilis | 100 | 20 | 80% |

Case Study 2: Enhanced Reductive Dechlorination

In a controlled batch experiment examining DDT degradation, the addition of AQDS resulted in a substantial increase in dechlorination rates over a 20-day incubation period. The study reported a reduction of DDT residues by approximately 79% to 92% when AQDS was utilized alongside citric acid as an electron donor .

| Treatment | DDT Residue Reduction (%) |

|---|---|

| Control | 10 |

| Citric Acid | 30 |

| AQDS | 85 |

| Citric Acid + AQDS | 90 |

属性

IUPAC Name |

disodium;9,10-dioxoanthracene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSSMJNCWWTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061214 | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green crystalline powder; [TCI America MSDS] | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-35-0 | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the function of disodium anthraquinone-1,5-disulfonate (Na2AQS) in the described experimental setup?

A: In this study, Na2AQS acts as the terminal electron acceptor within a liquid membrane system designed to mimic biological electron transport. [] Essentially, it receives electrons at the end of a chain of reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。